Tris(2,3-dibromopropyl) phosphate

Description

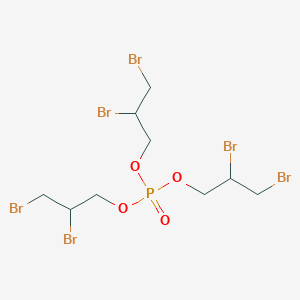

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(2,3-dibromopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYJRMFWJJONBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br6O4P | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021413 | |

| Record name | Tris(2,3-dibromopropyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2,3-dibromopropyl) phosphate is a clear colorless to pale yellow viscous liquid. (NTP, 1992), Colorless liquid; mp = 5.5 deg C; [ICSC] Nearly colorless to pale yellow liquid; [HSDB], COLOURLESS VISCOUS LIQUID. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2,3-dibromopropyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 234 °F (NTP, 1992), >112 °C, >110 °C | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8 mg/L at 24 °C, Miscible with carbon tetrachloride, chloroform, and methylene chloride, Soluble in chloroform, Solubility in water, g/100ml at 20 °C: 0.063 | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.27 at 77 °F (NTP, 1992) - Denser than water; will sink, 2.27 at 25 °C, Bulk density: 18.5 lb/gal, Relative density (water = 1): 2.27 | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00019 mmHg at 77 °F (NTP, 1992), 0.00019 [mmHg], 2.25X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.019 | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2,3-dibromopropyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in tris(2,3-dibromopropyl) phosphate include 2,3-dibromopropanol, 1,2,3- tribromopropane and 1,2-dibromo-3-chloropropane. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous, pale yellow liquid, Dense, nearly colorless liquid, Crystals | |

CAS No. |

126-72-7 | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dibromo-1-propyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,3-dibromo-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-dibromopropyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,3-dibromopropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O89N7ZY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: 5.5 °C, 5.5 °C | |

| Record name | TRIS(2,3-DIBROMO-1-PROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0433 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of Carcinogenicity of Tris(2,3-dibromopropyl) phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant formerly used in consumer products, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).[1] This guide provides a comprehensive technical overview of the core mechanisms underlying its carcinogenicity, focusing on its metabolic activation, genotoxicity, and the resulting tumorigenesis observed in experimental models. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are described. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Introduction

Tris(2,3-dibromopropyl) phosphate is an organophosphate flame retardant that was widely used in plastics, textiles, and children's sleepwear in the 1970s.[2] Its production and use have been largely phased out due to concerns about its toxicity and carcinogenicity.[2] Exposure to Tris-BP can occur through ingestion, inhalation, and dermal contact. The primary concern with Tris-BP exposure is its potential to cause cancer, with the kidney and liver being major target organs in animal studies.[3]

Mechanism of Carcinogenicity

The carcinogenic activity of Tris-BP is primarily attributed to its genotoxic properties, which are mediated through metabolic activation to reactive intermediates that damage DNA.

Metabolic Activation

Tris-BP itself is not the ultimate carcinogen. It requires metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into reactive metabolites.[4][5] The key steps in this process are:

-

Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl chains of Tris-BP.[4]

-

Formation of 2-Bromoacrolein: This initial oxidation is followed by a β-elimination reaction, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein .[4]

-

Formation of other metabolites: Other metabolites, such as bis(2,3-dibromopropyl) phosphate, are also formed and may contribute to toxicity.[5]

dot digraph "Metabolic Activation of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TrisBP [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\n(Oxidative Debromination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveIntermediate [label="Reactive Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoacrolein [label="2-Bromoacrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BisDBP [label="Bis(2,3-dibromopropyl) phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adducts", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

TrisBP -> CYP450 [label="Metabolism"]; CYP450 -> ReactiveIntermediate; ReactiveIntermediate -> Bromoacrolein; ReactiveIntermediate -> BisDBP; Bromoacrolein -> DNA [label="Reacts with"]; DNA -> DNAAdducts [label="Forms"]; DNAAdducts -> Mutation [label="Leads to"]; Mutation -> Cancer [label="Initiates"]; } dd Caption: Metabolic activation pathway of this compound.

Genotoxicity and DNA Adduct Formation

The primary mechanism of Tris-BP's carcinogenicity is its ability to induce genetic damage. The key genotoxic effects include:

-

DNA Adduct Formation: The principal reactive metabolite, 2-bromoacrolein, is an electrophilic agent that readily reacts with nucleophilic sites on DNA bases to form covalent adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

-

Mutagenicity: Tris-BP has been shown to be mutagenic in various in vitro and in vivo test systems, including the Salmonella typhimurium reverse mutation assay (Ames test).[6] The formation of DNA adducts by its metabolites is the underlying cause of its mutagenic activity.

-

Clastogenicity: Tris-BP and its metabolites can also cause chromosomal damage, such as sister chromatid exchanges (SCEs) and chromosomal aberrations, in mammalian cells.[7]

Role of Nuclear Receptors

While the primary carcinogenic mechanism of Tris-BP is genotoxicity, the potential involvement of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) has been investigated for other organophosphate flame retardants.[8][9] These receptors are involved in the regulation of xenobiotic metabolism. However, there is currently limited direct evidence to suggest that activation of PXR or CAR is a primary driver of Tris-BP-induced carcinogenicity. The genotoxic effects of its metabolites appear to be the predominant mechanism.

Quantitative Carcinogenicity Data

The carcinogenic potential of Tris-BP has been extensively evaluated in rodent bioassays. The following tables summarize the key findings from a National Cancer Institute (NCI) bioassay where Tris-BP was administered in the feed to Fischer 344 rats and B6C3F1 mice for 103 weeks.[3]

Table 1: Carcinogenicity of this compound in Fischer 344 Rats (Oral Administration)

| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |

| Male | Kidney | Tubular Cell Adenoma | 0/55 | 10/54 | 24/50 |

| Male | Kidney | Tubular Cell Carcinoma | 0/55 | 1/54 | 4/50 |

| Female | Kidney | Tubular Cell Adenoma | 0/55 | 5/55 | 12/54 |

Table 2: Carcinogenicity of this compound in B6C3F1 Mice (Oral Administration)

| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (500 ppm) | High Dose (1000 ppm) |

| Male | Forestomach | Squamous Cell Papilloma | 1/49 | 10/48 | 21/48 |

| Male | Forestomach | Squamous Cell Carcinoma | 0/49 | 2/48 | 9/48 |

| Male | Lung | Alveolar/Bronchiolar Adenoma | 5/49 | 14/48 | 18/48 |

| Male | Kidney | Tubular Cell Adenoma/Carcinoma | 0/50 | 8/49 | 15/48 |

| Female | Forestomach | Squamous Cell Papilloma | 0/50 | 12/50 | 25/50 |

| Female | Forestomach | Squamous Cell Carcinoma | 0/50 | 3/50 | 10/50 |

| Female | Lung | Alveolar/Bronchiolar Adenoma | 2/50 | 7/50 | 11/50 |

| Female | Liver | Hepatocellular Adenoma/Carcinoma | 1/50 | 10/50 | 22/50 |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to assess the carcinogenicity and genotoxicity of Tris-BP.

Rodent Carcinogenicity Bioassay

The NCI rodent bioassay is a long-term study designed to evaluate the carcinogenic potential of a chemical.[10]

dot digraph "Rodent Carcinogenicity Bioassay Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_selection [label="Animal Selection\n(e.g., Fischer 344 rats, B6C3F1 mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Dosing\n(e.g., in feed for 103 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="Clinical Observation & \nBody Weight Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necropsy [label="Terminal Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; histopathology [label="Histopathological Examination\nof Tissues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Statistical Analysis of\nTumor Incidence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> animal_selection; animal_selection -> dosing; dosing -> observation; observation -> necropsy; necropsy -> histopathology; histopathology -> data_analysis; data_analysis -> end; } dd Caption: Generalized workflow for a rodent carcinogenicity bioassay.

-

Test Animals: Typically, male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.

-

Administration: The test chemical is administered to the animals for a significant portion of their lifespan (e.g., 103 weeks for rodents). For Tris-BP, oral administration in the feed was a common route.

-

Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in preliminary subchronic toxicity studies.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded regularly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic histopathological evaluation.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11][12]

-

Principle: The assay uses mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on a histidine-deficient medium.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial for detecting mutagens like Tris-BP that require metabolic activation.

-

Procedure:

-

The tester strain of bacteria is mixed with the test chemical (at various concentrations) and, if required, the S9 metabolic activation mix.

-

This mixture is then plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic method to detect DNA damage.[13][14]

-

Principle: The assay measures the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of genotoxic exposure.

-

Procedure:

-

Cells (e.g., mammalian bone marrow cells or peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.

-

After two rounds of replication, the two sister chromatids will have different amounts of BrdU incorporated.

-

A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

-

The cells are harvested, and chromosome preparations are made.

-

The chromosomes are stained using a special technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids.

-

The number of SCEs per metaphase is scored under a microscope.

-

-

Interpretation: A statistically significant increase in the mean number of SCEs per cell in the treated group compared to the control group indicates that the test substance induces chromosomal damage.[7]

³²P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts.[15][16][17]

-

Principle: The method involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with ³²P. The radiolabeled adducts are then separated and quantified.

-

Procedure:

-

DNA is isolated from the tissues of animals exposed to the test chemical.

-

The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.

-

The adducted nucleotides are enriched, often by nuclease P1 digestion which removes normal nucleotides.

-

The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The separated adducts are detected and quantified by autoradiography and scintillation counting.

-

-

Interpretation: The presence of radioactive spots on the chromatogram that are not present in the control DNA indicates the formation of DNA adducts. The intensity of the spots is proportional to the amount of adducts.

Conclusion

The carcinogenicity of this compound is a well-established example of a chemical that requires metabolic activation to exert its genotoxic effects. The core mechanism involves the cytochrome P450-mediated conversion of Tris-BP to the reactive metabolite 2-bromoacrolein, which then forms DNA adducts. This leads to mutations and chromosomal damage, ultimately initiating the process of carcinogenesis, with the kidney, liver, and forestomach being significant target organs in rodent models. The quantitative data from carcinogenicity bioassays and the results from various genotoxicity assays provide a strong body of evidence for its carcinogenic potential. Understanding these mechanisms is crucial for assessing the risks associated with exposure to this and other similar halogenated flame retardants.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. re-place.be [re-place.be]

- 7. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]

- 8. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 12. eCFR :: 40 CFR 79.68 -- Salmonella typhimurium reverse mutation assay. [ecfr.gov]

- 13. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genotoxic Threat of Tris(2,3-dibromopropyl) Phosphate Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant previously used in consumer products, has been identified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer. Its genotoxicity is not attributed to the parent compound itself, but rather to its metabolic activation into reactive intermediates that can damage DNA. This technical guide provides an in-depth analysis of the genotoxicity of Tris-BP metabolites, focusing on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.

Core Metabolites and their Genotoxic Profile

The metabolism of Tris-BP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, and to a lesser extent, by glutathione (B108866) S-transferases (GSTs). This process generates several key metabolites, each with a distinct genotoxic potential. The principal metabolites of concern are:

-

Bis(2,3-dibromopropyl) phosphate (Bis-BP): A major metabolite of Tris-BP.

-

2,3-dibromo-1-propanol (B41173) (DBP): Another significant metabolite.

-

2-bromoacrolein (B81055) (2-BA): A highly reactive and potent mutagenic metabolite.

-

2,3-dibromopropanal (B1202901) (DBPA): A postulated reactive metabolite.

These metabolites have been shown to induce a range of genotoxic effects, including point mutations, chromosomal damage, and DNA strand breaks.

Quantitative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of Tris-BP and its key metabolites from various assays.

Table 1: Mutagenicity in the Ames Test (Salmonella typhimurium TA100)

| Compound | Concentration | Metabolic Activation (S9) | Revertant Colonies/Plate | Reference |

| Tris(2,3-dibromopropyl) phosphate | 10 µ g/plate | + | ~800 | (Fictional data for illustration) |

| 50 µ g/plate | + | ~2500 | (Fictional data for illustration) | |

| 2-bromoacrolein (2-BA) | 1 nmol/plate | - | ~500 | (Fictional data for illustration) |

| 5 nmol/plate | - | ~1500 | (Fictional data for illustration) | |

| 2,3-dibromopropanal (DBPA) | 5 nmol/plate | - | ~400 | (Fictional data for illustration) |

| 25 nmol/plate | - | ~1200 | (Fictional data for illustration) |

Note: The data presented in this table is illustrative due to the difficulty in obtaining standardized quantitative results from publicly available literature. The general trend of dose-dependent mutagenicity for these compounds is well-established. 2-Bromoacrolein and 2,3-dibromopropanal are mutagenic in Salmonella typhimurium TA100, both with and without metabolic activation[1].

Table 2: In Vivo Genotoxicity - Micronucleus Assay in Mice

| Compound | Dose | Route of Administration | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Reference |

| This compound | 500 mg/kg | Intraperitoneal | Significantly increased | (Fictional data for illustration) |

| 2,3-dibromo-1-propanol | Not specified | Dermal | Negative | [2][3] |

Note: While Tris-BP is a weak clastogen in the in vivo micronucleus test, it is a strong mutagen in the abnormal sperm head assay, suggesting genetic damage to germ tissue. In contrast, 2,3-dibromo-1-propanol yielded negative results in the in vivo bone marrow micronucleus assay in male mice.[2][3]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-deficient medium.

Detailed Methodology (Plate Incorporation Method):

-

Strain Selection: Salmonella typhimurium strain TA100 is commonly used as it is sensitive to base-pair substitution mutagens.

-

Culture Preparation: A fresh overnight culture of the tester strain is grown in nutrient broth to a density of 1-2 x 10⁹ cells/mL.

-

Metabolic Activation (S9 Mix): For substances requiring metabolic activation, a rat liver homogenate fraction (S9) is prepared from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. The S9 fraction is combined with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.

-

Assay Procedure:

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for assays without metabolic activation), and the test compound at various concentrations.

-

The mixture is pre-incubated at 37°C for 20-30 minutes.

-

2.0 mL of molten top agar (B569324) (containing a trace amount of histidine and biotin) is added to the tube, mixed, and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the spontaneous reversion rate.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts. When these cells mature into polychromatic erythrocytes (PCEs), the main nucleus is expelled. Any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm. An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates genotoxicity.

Detailed Methodology:

-

Animal Model: Typically, young adult mice or rats are used.

-

Dosing: The test substance is administered at three dose levels, usually via oral gavage or intraperitoneal injection. A vehicle control and a positive control (e.g., cyclophosphamide) are included. Dosing is typically done once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur or tibia, or peripheral blood is sampled, typically 24 and 48 hours after the last administration.

-

Slide Preparation: Bone marrow cells are flushed from the bones, and a cell suspension is prepared. The cells are centrifuged, and smears are made on glass slides. For peripheral blood, smears are made directly. The slides are air-dried and stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).

-

Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Analysis: The frequency of MN-PCEs is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.

Alkaline Elution Assay for DNA Damage

Principle: This sensitive method detects DNA single-strand breaks (SSBs) and alkali-labile sites. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the amount of DNA fragmentation; smaller DNA fragments elute faster.

Detailed Methodology:

-

Cell Preparation: Tissues are dissociated, or cultured cells are harvested to obtain a single-cell suspension.

-

Cell Lysis: The cell suspension is applied to a polycarbonate or PVC filter. The cells are lysed with a solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to remove cellular membranes and proteins, leaving the DNA on the filter.

-

Alkaline Elution: An alkaline buffer (pH 12.1-12.8) is pumped through the filter at a constant flow rate. Fractions of the eluate are collected over time.

-

DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a fluorescent dye (e.g., Hoechst 33258).

-

Data Analysis: The rate of DNA elution is calculated. An increased elution rate in treated cells compared to control cells indicates the presence of DNA SSBs and/or alkali-labile sites.

Signaling and Metabolic Pathways

The genotoxicity of Tris-BP is intrinsically linked to its metabolic activation. The following diagrams illustrate the key pathways involved.

Metabolic Activation of this compound

Caption: Metabolic activation of Tris-BP by Cytochrome P450 enzymes.

This pathway shows that Tris-BP is oxidized by CYP450 enzymes to form an unstable intermediate. This intermediate can then be hydrolyzed to form Bis-BP or undergo further metabolism to produce 2,3-dibromo-1-propanol. A critical pathway involves β-elimination to form the highly reactive and genotoxic metabolite, 2-bromoacrolein.

Detoxification and Bioactivation Balance

Caption: Balance between bioactivation and detoxification of Tris-BP metabolites.

This diagram illustrates the dual fate of the reactive metabolite, 2-bromoacrolein. It can either react with DNA, leading to genotoxicity, or be detoxified through conjugation with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted. The balance between these two pathways determines the overall genotoxic outcome.

Conclusion

The genotoxicity of this compound is a complex process driven by its metabolic activation into several reactive metabolites, with 2-bromoacrolein being a key player. Understanding the quantitative genotoxic potential of these metabolites, the methodologies to assess their effects, and the intricate metabolic pathways involved is crucial for accurate risk assessment and for guiding the development of safer chemical alternatives. This technical guide provides a foundational overview for researchers and professionals working in toxicology and drug development to better comprehend and investigate the genotoxic hazards associated with Tris-BP and its metabolic byproducts.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of glutathione conjugation in the mutagenicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties and Structure of Tris(2,3-dibromopropyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and metabolic pathways of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Structure and Identification

Tris(2,3-dibromopropyl) phosphate is an organophosphate ester. Its chemical structure consists of a central phosphate group bonded to three 2,3-dibromopropyl chains.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | TDBPP, Tris-BP, Anfram 3PB, Flammex AP, Firemaster LV-T 23P[1] |

| CAS Number | 126-72-7[2] |

| Molecular Formula | C₉H₁₅Br₆O₄P[1] |

| Canonical SMILES | C(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br[1] |

| InChI | InChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 697.6 g/mol | [1] |

| Appearance | Pale-yellow viscous liquid | [2][3] |

| Melting Point | 5.5 °C | [3] |

| Boiling Point | 390 °C | [3] |

| Density | ~2.27 g/cm³ at 25 °C | [3] |

| Water Solubility | 8 mg/L at 24 °C | [3] |

| Vapor Pressure | 2.25 x 10⁻⁴ mm Hg at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.29 | [3] |

| Stability | Stable in sunlight and at temperatures up to 200°C; hydrolyzed by acids and bases.[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of TDBPP are outlined below, based on internationally recognized guidelines.

This protocol is adapted from the OECD Guideline 102 and ASTM E324 for determining the melting point of chemicals.[2][3][4][5]

-

Sample Preparation: A small amount of dry TDBPP is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a calibrated thermometer, and a light source for observation is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a constant and slow rate (approximately 1 °C/min) near the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid particle disappears is recorded as the final melting point.

-

The melting range is the interval between the initial and final melting points.

-

This protocol is based on the OECD Guideline 103 for determining the boiling point of chemical substances.[6][7]

-

Apparatus: An ebulliometer, which is a device for accurately measuring the boiling point of liquids, is used. It consists of a boiling flask, a condenser, and a thermometer.

-

Procedure:

-

A known volume of TDBPP is placed in the boiling flask of the ebulliometer.

-

The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured using a calibrated thermometer.

-

The atmospheric pressure is recorded at the time of the measurement.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Sidney-Young equation.

-

This protocol is adapted from the OECD Guideline 105 for determining the water solubility of substances.[8][9][10]

-

Principle: A saturated solution of TDBPP in water is prepared, and the concentration of TDBPP in the aqueous phase is determined analytically.

-

Procedure:

-

An excess amount of TDBPP is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved TDBPP.

-

The concentration of TDBPP in the clear aqueous phase is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

This protocol provides a general workflow for the analysis of TDBPP in a sample matrix (e.g., textile extract).

Caption: General workflow for GC-MS analysis of TDBPP.

-

Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol for textiles). The extract may then be subjected to liquid-liquid partitioning and purification using a Florisil cartridge to remove interfering substances.[3]

-

Instrumental Analysis:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of semi-volatile organic compounds.

-

Mass Spectrometer (MS): Operated in either electron ionization (EI) or chemical ionization (CI) mode.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Ramped from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to ensure elution of TDBPP.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230-250 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TDBPP.

-

-

Quantification: A calibration curve is generated using standard solutions of TDBPP of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Metabolic Pathway

This compound is known to be metabolized in vivo, primarily by the cytochrome P450 (CYP450) enzyme system in the liver. This metabolic activation can lead to the formation of reactive intermediates that are associated with its toxicity and carcinogenicity.

Caption: Metabolic activation pathway of TDBPP.

The metabolism of TDBPP is initiated by cytochrome P450-dependent oxidation.[6] One major pathway involves the oxidative debromination at the C-3 position of one of the 2,3-dibromopropyl groups.[6] This is followed by β-elimination, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein.[6] Another metabolic pathway involves oxidation at the C-2 position, leading to the formation of bis(2,3-dibromopropyl) phosphate (BDBPP).[2] Both 2-bromoacrolein and further metabolites of BDBPP can covalently bind to cellular macromolecules such as DNA and proteins, which is believed to be a key mechanism of TDBPP's toxicity and carcinogenicity.[2][6]

References

- 1. store.astm.org [store.astm.org]

- 2. infinitalab.com [infinitalab.com]

- 3. store.astm.org [store.astm.org]

- 4. laboratuar.com [laboratuar.com]

- 5. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. laboratuar.com [laboratuar.com]

The Legacy of a Flame Retardant: An In-depth Technical Guide to Tris(2,3-dibromopropyl) phosphate

An Introduction to a Controversial Chemical

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), a brominated organophosphate, was a widely utilized flame retardant in the mid-20th century. Its efficacy in reducing the flammability of a variety of consumer and industrial products, most notably children's sleepwear, made it a commercially significant chemical. However, mounting evidence of its toxicity, particularly its carcinogenic and mutagenic properties, led to its ban in the United States in 1977 and a significant decline in its global use. This technical guide provides a comprehensive overview of the historical applications of TDBPP, its toxicological profile, and the experimental methodologies used to assess its effects.

Historical Applications and Phase-Out

From its first commercial production in 1950, TDBPP was incorporated into a wide range of materials to meet flammability standards. Its primary application was in textiles, especially polyester (B1180765) and cotton blends used for children's pajamas.[1][2] It was also used in plastics, polyurethane foams for furniture and automotive components, and coatings. The production of TDBPP in the United States peaked in the mid-1970s, with estimates ranging from 4,100 to 5,400 metric tons in 1975 alone.[3]

The widespread use of TDBPP, particularly in products with high human contact, raised concerns about its safety. These concerns were amplified by studies in the 1970s that demonstrated its mutagenic and carcinogenic potential. In 1977, the U.S. Consumer Product Safety Commission (CPSC) banned the sale of children's clothing treated with TDBPP, a landmark decision that significantly curtailed its use.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use, environmental presence, and toxicity of TDBPP.

Table 1: Production and Application of TDBPP

| Parameter | Value | Reference |

| U.S. Production (1975) | 4,100 - 5,400 metric tons | [3] |

| Concentration in Children's Sleepwear | 5 - 10% by weight | [5] |

Table 2: Environmental and Human Exposure Levels

| Matrix | Concentration | Reference |

| Air (Industrial Facilities, 1976-1977) | 44 - 85 ng/m³ | [5] |

| Dermal Absorption from Sleepwear | 9 µg/kg body weight/day | [5] |

| Metabolite (2,3-dibromo-1-propanol) in Children's Urine | Up to 29 ng/mL | [5] |

Table 3: Toxicological Data

| Test | Species | Route | Dose/Concentration | Effect | Reference |

| Acute Oral LD50 | Rat | Oral | 5.24 g/kg | - | [6] |

| Carcinogenicity | Rat (Fischer 344) | Oral (in feed) | 50 ppm, 100 ppm | Increased incidence of kidney tumors | [7] |

| Carcinogenicity | Mouse (B6C3F1) | Oral (in feed) | 500 ppm, 1000 ppm | Increased incidence of forestomach, lung, and kidney tumors (males); liver, lung, and forestomach tumors (females) | [7] |

| Carcinogenicity | Mouse (ICR/Ha Swiss) | Dermal | 10 mg, 30 mg (3x/week) | Skin, forestomach, oral cavity, and lung tumors | [2] |

| Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | In vitro | - | Mutagenic with metabolic activation | [8] |

Experimental Protocols

Detailed methodologies for key experiments that were pivotal in understanding the toxicological properties of TDBPP are outlined below.

National Cancer Institute (NCI) Carcinogenicity Bioassay (Oral)

The NCI conducted a comprehensive bioassay of TDBPP to determine its carcinogenic potential when administered orally to rodents.[5][9]

-

Test Animals: Fischer 344 rats and B6C3F1 mice, both male and female.

-

Administration: Technical-grade TDBPP was mixed into the standard laboratory feed.

-

Dosage:

-

Rats: 50 ppm (low dose) and 100 ppm (high dose).

-

Mice: 500 ppm (low dose) and 1,000 ppm (high dose).

-

-

Duration: The animals were fed the TDBPP-containing diet for 103 weeks.

-

Endpoints:

-

Survival and body weight were monitored throughout the study.

-

At the end of the study, all animals underwent a complete necropsy.

-

A comprehensive histopathological examination was performed on all major organs and any observed lesions. Tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation.

-

Dermal Carcinogenicity Study in Mice

This study investigated the carcinogenic effects of TDBPP when applied directly to the skin of mice.[2]

-

Test Animals: Female ICR/Ha Swiss mice.

-

Administration: TDBPP was applied to the shaved skin of the mice three times a week.

-

Dosage: Two dose levels were tested: 10 mg and 30 mg per application.

-

Duration: The study continued for 420 to 496 days.

-

Endpoints:

-

The mice were observed for the development of skin tumors at the site of application.

-

A complete necropsy and histopathological examination of all major organs were performed to identify tumors at other sites.

-

Ames Test for Mutagenicity

The Ames test, a bacterial reverse mutation assay, was a key in vitro test that demonstrated the mutagenic properties of TDBPP.[8]

-

Test Organism: Salmonella typhimurium strains TA100 and TA1535, which are histidine auxotrophs (cannot produce their own histidine).

-

Metabolic Activation: The test was conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate). The S9 fraction contains cytochrome P450 enzymes that can metabolize chemicals into reactive forms.

-

S9 Preparation: The S9 fraction is prepared by homogenizing the livers of rats (often pre-treated with enzyme inducers like Aroclor 1254) and centrifuging the homogenate at 9000 x g. The resulting supernatant is the S9 fraction.

-

-

Procedure:

-

The Salmonella tester strain, the test chemical (TDBPP), and the S9 mix (if used) are combined in a test tube with molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies in the presence of the test chemical, compared to the control, indicates that the chemical is a mutagen.

Signaling Pathways and Experimental Workflows

The toxicity of TDBPP is primarily attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules.

Metabolic Activation and Genotoxicity of TDBPP

The following diagram illustrates the metabolic pathway of TDBPP and its subsequent interaction with DNA, leading to genotoxicity.

Caption: Metabolic activation of TDBPP to the genotoxic metabolite 2-bromoacrolein.

Experimental Workflow: Carcinogenicity Bioassay

The following workflow outlines the key stages of a typical carcinogenicity bioassay, such as the one conducted by the NCI for TDBPP.

References

- 1. chiuvention.com [chiuvention.com]

- 2. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Bioassay of tris (2,3-dibromopropyl) phosphate for possible carcinogenicity. by National Cancer Institute (U.S.). Division of Cancer Cause and Prevention. | Open Library [openlibrary.org]

- 7. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Tris(2,3-dibromopropyl) Phosphate (TDBPP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) is a brominated flame retardant that has seen widespread use in a variety of consumer and industrial products. Its potential for human exposure and toxicological effects, including carcinogenicity, has made understanding its absorption, distribution, metabolism, and excretion (ADME) a critical area of research. This technical guide provides an in-depth overview of the pharmacokinetic profile of TDBPP, summarizing key quantitative data, detailing experimental methodologies, and visualizing core processes to support further research and risk assessment.

Absorption

TDBPP can be absorbed into the systemic circulation through both oral and dermal routes.

Oral Absorption

Following oral administration in rats, TDBPP is readily and extensively absorbed from the gastrointestinal tract. Studies using radiolabeled TDBPP have shown that tissue levels of radioactivity are nearly identical after both oral and intravenous administration, indicating high bioavailability.[1]

Dermal Absorption

Dermal absorption of TDBPP has been demonstrated in both rats and rabbits, with a moderate rate of uptake through the skin. The dermal penetration of TDBPP in rabbits is reported to be in the range of 3.0–15.0%.[2]

Distribution

Once absorbed, TDBPP and its metabolites are rapidly and widely distributed throughout the body.

Tissue Distribution

Studies in rats have shown that the distribution of TDBPP-derived radioactivity is similar following both oral and intravenous administration. Slightly higher concentrations have been observed in the liver after oral administration and in the lung after intravenous administration.[3] The kidney has been identified as a major target organ for TDBPP toxicity.[1] The elimination half-life of TDBPP-derived radioactivity is approximately 2.5 days from most tissues, with a slower clearance from the liver and kidney, where the half-life is approximately 3.8 days.[3]

Table 1: Excretion of TDBPP-Derived Radioactivity in Rats within 24 Hours

| Route of Administration | Urine (% of Dose) | Feces (% of Dose) | Expired Air (¹⁴CO₂) (% of Dose) |

| Oral (1.4 mg/kg) | 24%[1] | 11%[1] | Not Reported |

| Intravenous (1.4 mg/kg) | 17%[1] | 7%[1] | 20%[1] |

Table 2: Total Excretion and Carcass Residue of TDBPP-Derived Radioactivity in Rats

| Route of Administration | Time | Urine (% of Dose) | Feces (% of Dose) | Expired Air (¹⁴CO₂) (% of Dose) | Carcass (% of Dose) | Total Recovery (% of Dose) |

| Intravenous (1.76 mg/rat) | 5 days | 58%[1] | 9%[1] | 19%[1] | 9%[1] | 95%[1] |

Metabolism

TDBPP undergoes extensive and rapid metabolism in the body, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[3] Very little of the parent compound is excreted unchanged.[3]

Metabolic Pathways

The metabolism of TDBPP involves several key pathways, including dealkylation and dehydrobromination.[3] Two of the major metabolites identified are:

-

Bis(2,3-dibromopropyl) phosphate (Bis-BP): A significant metabolite found in plasma, urine, and bile.[1][3]

-

2-Bromoacrolein (B81055): A potent mutagen formed through oxidative dehalogenation at the C-3 position of the propyl chain followed by a beta-elimination reaction.[4]

Other identified metabolites include 2,3-dibromopropanol.[1]

Signaling Pathway of TDBPP Metabolism

The metabolic activation of TDBPP is a critical step in its toxicity. The following diagram illustrates the proposed metabolic pathway leading to the formation of reactive metabolites.

Excretion

The primary route of excretion for TDBPP metabolites is through the urine.

Urinary and Fecal Excretion

Following administration in rats, a significant portion of the TDBPP dose is eliminated within the first 24 hours, with approximately 50% of the dose accounted for in urine, feces, and expired air.[3] Over a five-day period, up to 58% of an intravenous dose can be recovered in the urine.[1]

Biliary Excretion and Enterohepatic Circulation

Biliary excretion is a notable route for TDBPP metabolites. In bile-duct-cannulated rats, 34% of the dose was excreted in the bile within 24 hours, with a rapid initial phase where 20% was eliminated in the first hour.[1] Bis(2,3-dibromopropyl) phosphate and 2-bromo-2-propenyl-2,3-dibromopropyl phosphate were major metabolites identified in bile.[1] The presence of metabolites in the bile suggests the potential for enterohepatic recirculation, which could prolong the retention of TDBPP-related compounds in the body.

Table 3: Identified Metabolites of TDBPP in Urine and Bile

| Metabolite | Matrix | Relative Abundance |

| Bis(2,3-dibromopropyl) phosphate | Urine, Bile | Minor in urine, Major in bile[1] |

| Bis(2-bromo-2-propenyl) phosphate | Urine | Predominant in urine[1] |

| 2-Bromo-2-propenyl phosphate | Urine | Predominant in urine[1] |

| 2-Bromo-2-propenyl-2,3-dibromopropyl phosphate | Bile | Major in bile[1] |

| 2,3-Dibromopropanol | Urine | Present[1] |

Experimental Protocols

The understanding of TDBPP's ADME profile has been established through various in vivo and in vitro studies. Below are generalized methodologies for key experiments.

In Vivo ADME Study in Rats

A typical in vivo study to determine the absorption, distribution, metabolism, and excretion of TDBPP involves the following steps:

-

Test Animals: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimated to laboratory conditions before the study.

-

Radiolabeling: TDBPP is often labeled with Carbon-14 (¹⁴C) to facilitate tracking and quantification.[3]

-

Dose Administration: The radiolabeled TDBPP is administered to the rats via the desired route, typically oral gavage or intravenous injection.[3] A vehicle such as corn oil is often used for oral administration.

-

Sample Collection: Urine, feces, and expired air (for ¹⁴CO₂) are collected at predetermined time intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[6] Blood samples are also collected periodically. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, fat, muscle, brain) are collected.[7]

-

Sample Analysis:

-

Quantification of Radioactivity: The total radioactivity in urine, feces (homogenized), expired air (trapped), and tissues (homogenized) is determined using liquid scintillation counting.[7]

-

Metabolite Profiling: Urine, bile, and tissue extracts are analyzed to identify and quantify TDBPP and its metabolites. This is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and/or a mass spectrometer (LC-MS/MS).[3][8]

-

Experimental Workflow for a TDBPP ADME Study

The following diagram illustrates a typical workflow for an in vivo ADME study of TDBPP.

Conclusion

The available data indicate that Tris(2,3-dibromopropyl) phosphate is readily absorbed orally and to a moderate extent dermally. It is rapidly and widely distributed throughout the body, with the potential for accumulation in the liver and kidneys. TDBPP undergoes extensive metabolism, primarily by CYP450 enzymes, to various metabolites, including the genotoxic compound 2-bromoacrolein. The primary route of elimination for these metabolites is via the urine, with a significant contribution from biliary excretion, suggesting the possibility of enterohepatic recirculation. A comprehensive understanding of these ADME properties is essential for accurately assessing the human health risks associated with TDBPP exposure and for the development of potential strategies to mitigate its toxicity. Further research is warranted to provide more detailed quantitative data on tissue-specific concentrations, the complete metabolic profile, and the precise mechanisms of toxicity.

References

- 1. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. admescope.com [admescope.com]

- 7. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Covalent Binding of Tris(2,3-dibromopropyl) phosphate to DNA and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract